N-(2-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide
Description
N-(2-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide is a spirocyclic compound characterized by a cycloheptane ring fused to a quinazoline core, with a sulfanyl acetamide side chain substituted at the 4'-position. The phenyl group at the acetamide nitrogen is modified with an ethyl substituent at the ortho position.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3OS/c1-2-18-11-5-7-13-20(18)25-22(28)17-29-23-19-12-6-8-14-21(19)26-24(27-23)15-9-3-4-10-16-24/h5-8,11-14,26H,2-4,9-10,15-17H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDANZJJUOPSPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-spiro[1H-quinazoline-2,1’-cycloheptane]-4-ylsulfanylacetamide typically involves multiple steps. One common method starts with the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with benzylisothiocyanate. This reaction forms an intermediate thiourea, which is then cyclized using potassium hydroxide (KOH) to produce the spiro compound . Further alkylation in the presence of alkali yields the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-spiro[1H-quinazoline-2,1’-cycloheptane]-4-ylsulfanylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-ethylphenyl)-2-spiro[1H-quinazoline-2,1’-cycloheptane]-4-ylsulfanylacetamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antitumor and antibacterial agent. Studies have demonstrated its activity against various cancer cell lines and bacterial strains.
Materials Science: The unique spiro structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions due to its complex structure.
Mechanism of Action
The mechanism by which N-(2-ethylphenyl)-2-spiro[1H-quinazoline-2,1’-cycloheptane]-4-ylsulfanylacetamide exerts its effects involves interaction with specific molecular targets. For instance, its antitumor activity may be attributed to the inhibition of key enzymes involved in cell proliferation. The compound’s antibacterial properties could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
N-[2-(Trifluoromethyl)phenyl] Analogue ()
- Structure : 2-(spiro[cycloheptane-1,2′(1′H)-quinazolin]-4′-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide.
- Key Differences : The trifluoromethyl (-CF₃) group is highly electronegative and lipophilic (logP > 5.0 estimated), compared to the ethyl (-CH₂CH₃) group in the target compound.
- Implications : The -CF₃ group may enhance metabolic stability and membrane permeability but could reduce solubility. This substitution is common in agrochemicals and pharmaceuticals for its resistance to oxidative degradation .
N-(2,4-Dimethoxyphenyl) Analogue ()
- Structure : Features two methoxy (-OCH₃) groups on the phenyl ring.
- However, this may reduce blood-brain barrier penetration compared to the ethyl-substituted target compound .
N-(3-Methoxyphenyl) Analogue ()
- Properties : Molecular weight = 409.55, logP = 5.0024, hydrogen bond acceptors = 5.
- Comparison : The meta-methoxy group introduces moderate polarity (PSA = 51.066 Ų) but retains high lipophilicity. The target compound’s ethyl group likely results in a lower PSA (~42–45 Ų) and similar logP (~4.7–5.0), balancing solubility and permeability .
N-(2-Methylphenyl) Analogue (E971-0270, )
- Properties : logP = 4.731, molecular weight = 393.55.
- However, ethyl’s larger size may enhance hydrophobic interactions in certain enzyme pockets .
Spiro Ring Modifications
Cyclopentane-Spiroquinazoline Analogue (E971-0275, )
- Structure : N-(4-ethylphenyl)-2-[(1'H-spiro[cyclopentane-1,2'-quinazolin]-4'-yl)sulfanyl]acetamide.
- Key Differences : The cyclopentane ring (5-membered) vs. cycloheptane (7-membered) alters conformational flexibility and steric bulk.
- Implications : Cycloheptane’s larger ring may improve binding to targets requiring extended hydrophobic interfaces, while cyclopentane could favor tighter, rigid interactions .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural similarity.
- logP Trends : Ethyl and trifluoromethyl substituents increase lipophilicity, while methoxy groups reduce it slightly.
- Polar Surface Area (PSA) : Lower PSA in ethyl/methyl derivatives suggests better membrane permeability compared to methoxy analogues.
Biological Activity
N-(2-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a spirocyclic structure, which is known to influence its biological properties. The presence of the sulfanyl group and the acetamide moiety contributes to its potential as a pharmacological agent. The molecular formula can be represented as , with a molecular weight of approximately 284.41 g/mol.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, research indicates that quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism is often attributed to the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Apoptosis induction |
| A549 (Lung Cancer) | 12.7 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.5 | Inhibition of proliferation |
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Similar sulfanyl-containing compounds showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of spiroquinazoline derivatives and evaluated their anticancer activity. Among these, this compound demonstrated notable efficacy against breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutics .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects of related compounds. The study found that derivatives similar to this compound exhibited potent activity against multidrug-resistant strains, highlighting the potential for developing new antibiotics based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
